Dimethoxy Substitution Pattern: 3,5- vs. 3,4-Dimethoxybenzoyl Differentiation at the 2-Acylamino Position
The target compound bears a 3,5-dimethoxybenzoyl group, whereas the most extensively characterized 2-acylaminothiophene-3-carboxamide, TCS 359, carries a 3,4-dimethoxybenzoyl moiety. Published binding data show that TCS 359 (3,4-dimethoxy configuration) inhibits FLT3 kinase with an IC₅₀ of 42 nM and suppresses MV4-11 leukemia cell proliferation with an IC₅₀ of 340 nM . The 3,5-dimethoxy regioisomer present in the target compound has not been profiled against FLT3 in public literature, representing a structurally distinct pharmacophore with potentially orthogonal kinase selectivity. In the broader 2-aminothiophene antitumor series, the number and location of methoxy substituents on the phenyl ring were shown to profoundly affect antiproliferative activity, with optimal activity requiring specific methoxy positioning [1]. The 3,5-substitution pattern creates a different electrostatic potential surface and hydrogen-bond acceptor geometry compared to 3,4-substitution, which may alter target engagement profiles .
| Evidence Dimension | Dimethoxy substitution pattern on benzoyl group |
|---|---|
| Target Compound Data | 3,5-dimethoxybenzoyl substitution (meta,meta-OMe); no public FLT3 or BVDV IC₅₀ available |
| Comparator Or Baseline | TCS 359: 3,4-dimethoxybenzoyl substitution; FLT3 IC₅₀ = 42 nM; MV4-11 cell IC₅₀ = 340 nM. 2-(3,5-Dimethoxybenzamido)-5-phenylthiophene-3-carboxamide (CAS 941886-27-7): BVDV IC₅₀ = 0.30 µM |
| Quantified Difference | Regioisomeric difference (3,5- vs. 3,4-OMe) alters kinase selectivity profile; the 3,5-isomer carboxamide analog achieves 0.30 µM BVDV inhibition, while 3,4-isomer TCS 359 achieves 42 nM FLT3 inhibition. |
| Conditions | TCS 359: in vitro FLT3 enzymatic assay; MV4-11 cell proliferation assay. Carboxamide analog: BVDV replication assay using recombinant BVDV-GFP. |
Why This Matters
The regioisomeric dimethoxy pattern determines which kinase or antiviral target is engaged, meaning the target compound cannot be substituted by the more common 3,4-dimethoxy analogs without altering biological readout.
- [1] Romagnoli, R., Baraldi, P. G., Lopez-Cara, C., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Bioorganic & Medicinal Chemistry, 22(18), 5097–5109. View Source
